(3-Bromophenyl)phosphonic dichloride is a chemical compound with the formula CHBrClOP. It belongs to the class of phosphonic dichlorides, which are organophosphorus compounds characterized by the presence of phosphorus bonded to chlorine and organic groups. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
The compound can be synthesized from phenyl phosphonic dichloride through bromination processes. Its derivatives and related compounds are often studied in the context of their reactivity and utility in synthetic organic chemistry.
(3-Bromophenyl)phosphonic dichloride is classified under:
The synthesis of (3-Bromophenyl)phosphonic dichloride typically involves the bromination of phenyl phosphonic dichloride using brominating agents such as bromine or N-bromosuccinimide. The reaction conditions generally require an inert atmosphere and are performed under controlled temperatures to ensure selectivity for the bromination at the meta position of the phenyl ring.
The molecular structure of (3-Bromophenyl)phosphonic dichloride features a phosphorus atom bonded to two chlorine atoms and one phosphonic acid group, with a brominated phenyl group attached at the meta position.
ClP(Cl)(=O)c1cc(c(c1)Br)O
.(3-Bromophenyl)phosphonic dichloride can participate in several chemical reactions, including:
The mechanism of action for (3-Bromophenyl)phosphonic dichloride involves:
(3-Bromophenyl)phosphonic dichloride has several scientific uses including:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2